BenchChemオンラインストアへようこそ!

Angiotensin (1-5)

Vascular Pharmacology AT2 Receptor Agonism Vasorelaxation Assays

Angiotensin (1-5) [Ang-(1-5)] is the only endogenous pentapeptide AT2 receptor agonist with demonstrated superiority over synthetic C21 in vasorelaxation and blood pressure reduction. Unlike Ang II (AT1R/AT2R) or Ang-(1-7) (MasR), Ang-(1-5) offers cleaner receptor selectivity—activating AT2R-eNOS-NO signaling without AT1R-mediated vasoconstriction, while independently stimulating ANP secretion via MasR. This high-purity peptide is the optimal positive control for AT2R agonist screening, eNOS/NO pathway dissection, and RAS protective arm mapping. Request a quote for your custom synthesis or stock availability.

Molecular Formula C₃₀H₄₈N₈O₉
Molecular Weight 664.75
CAS No. 58442-64-1
Cat. No. B612747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin (1-5)
CAS58442-64-1
Molecular FormulaC₃₀H₄₈N₈O₉
Molecular Weight664.75
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16-,19-,20-,21-,23-,24-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin (1-5) CAS 58442-64-1: Pharmacological Differentiation of the Endogenous AT2R Agonist for RAS Research


Angiotensin (1-5) [Ang-(1-5)], with CAS number 58442-64-1, is an endogenous pentapeptide fragment of the renin-angiotensin system (RAS) comprising the first five N-terminal amino acids of angiotensin II (sequence: Asp-Arg-Val-Tyr-Ile; molecular weight: 664.76 Da) . Previously considered an inactive metabolite of Ang-(1-7) degradation by ACE, recent evidence has established Ang-(1-5) as a biologically active hormone that signals primarily via the angiotensin AT2 receptor (AT2R) and also stimulates atrial natriuretic peptide (ANP) secretion via the Mas receptor [1][2]. Notably, Ang-(1-5) has been demonstrated to be a more potent AT2R agonist than the synthetic reference compound C21 in vasorelaxation and blood pressure reduction assays [1].

Why Generic RAS Peptide Substitution Cannot Replicate Angiotensin (1-5) Experimental Outcomes


Generic substitution with other RAS peptide fragments (e.g., Ang II, Ang-(1-7), Ang-(1-9), or Ang III) cannot reliably reproduce Ang-(1-5)-specific experimental outcomes due to fundamentally divergent receptor selectivity profiles and downstream signaling consequences. Ang II exhibits high-affinity binding to both AT1R and AT2R, with AT1R activation triggering vasoconstriction and pro-hypertensive effects that are absent with Ang-(1-5) [1]. Ang-(1-7) signals predominantly via MasR rather than AT2R and is degraded by ACE to produce Ang-(1-5), making its effects potentially confounded by metabolite generation [2]. Crucially, the synthetic AT2R agonist C21, while receptor-selective, demonstrates inferior potency compared to Ang-(1-5) in both ex vivo vasorelaxation and in vivo blood pressure reduction [3]. These distinct pharmacological fingerprints mean that experimental protocols cannot be transferred between peptides without risking invalid conclusions.

Angiotensin (1-5) Quantitative Differentiation Evidence: Comparative Data for Procurement and Experimental Design


Superior Vasorelaxation Potency of Angiotensin (1-5) vs. Synthetic AT2R Agonist C21 in Arterial Preparations

In a direct head-to-head comparison using wire myography on preconstricted mouse mesenteric arteries, Ang-(1-5) (1 µM) induced approximately 40% relaxation, which exceeded the relaxation achieved by the established synthetic AT2R agonist C21 at the same concentration [1]. Additionally, in human renal arteries, Ang-(1-5) induced significantly greater relaxation than C21 [1]. The Ang-(1-5)-induced relaxation was abolished in arteries from AT2R-knockout mice and by the AT2R antagonist PD123319, confirming AT2R specificity [1].

Vascular Pharmacology AT2 Receptor Agonism Vasorelaxation Assays

Enhanced In Vivo Blood Pressure Reduction by Angiotensin (1-5) Compared to C21

In a direct head-to-head comparison in normotensive C57BL/6 mice, intravenous administration of Ang-(1-5) produced a significantly greater reduction in mean arterial pressure than equimolar C21 [1]. The depressor response to Ang-(1-5) was absent in AT2R-knockout mice and in wild-type mice pre-treated with the AT2R antagonist PD123319, establishing AT2R dependence [1]. While Ang II produced a pressor response (blood pressure increase) in the same experimental system, Ang-(1-5) produced only a depressor response, demonstrating functional divergence from its precursor peptide [1].

In Vivo Pharmacology Cardiovascular Research Blood Pressure Regulation

AT2R-Selective eNOS Activation and NO Release: Angiotensin (1-5) Specificity vs. MasR and Untransfected Controls

Ang-(1-5) (1 µM) selectively increased nitric oxide (NO) release in human aortic endothelial cells (HAEC) and in CHO cells stably transfected with AT2R, but not in CHO cells transfected with the Mas receptor or in non-transfected CHO cells [1]. The increase in NO was accompanied by activation of eNOS via phosphorylation changes at Ser1177 and Tyr657 [1]. In contrast, the established AT2R agonists C21 and CGP42112A, as well as Ang II, also increased NO production in AT2R-CHO cells, whereas Ang-(1-7) and acetylcholine did not, confirming the AT2R specificity of the assay [2]. In silico modeling further revealed that Ang-(1-5) binds to AT2R in two preferred conformations, one of which differs substantially from the binding mode of the first five amino acids within Ang II [1].

Endothelial Cell Biology Nitric Oxide Signaling Receptor Selectivity

ANP Secretion Stimulation: Angiotensin (1-5) Achieves Comparable Efficacy to Ang-(1-7) and Ang-(1-9) via Distinct Pathway

In isolated perfused beating rat atria, Ang-(1-5) (0.3–10 µM) stimulated high pacing frequency-induced atrial natriuretic peptide (ANP) secretion in a dose-dependent manner, with a significant effect observed at 3 µM [1]. The magnitude of ANP secretion induced by Ang-(1-5) was similar to that induced by Ang-(1-7) and Ang-(1-9) under comparable conditions [1]. Mechanistically, Ang-(1-5)-induced ANP secretion was attenuated by the MasR antagonist A-779 and by inhibitors of PI3K (wortmannin), Akt (API-2), and NOS (L-NAME), but not by AT1R (losartan) or AT2R (PD123319) antagonists [1]. This contrasts with Ang-(1-9), which stimulates ANP secretion via AT2R, and Ang-(1-7), which acts via MasR [2].

Cardiac Endocrinology ANP Secretion Assays Mas Receptor Signaling

Endogenous Pentapeptide: Angiotensin (1-5) Structural Differentiation from Longer RAS Peptides

Ang-(1-5) is a 5-amino acid fragment (Asp-Arg-Val-Tyr-Ile; molecular weight 664.76 Da) that is substantially shorter than Ang II (8 amino acids; ~1046 Da), Ang-(1-7) (7 amino acids; ~899 Da), and Ang-(1-9) (9 amino acids; ~1184 Da) . In silico docking simulations revealed that Ang-(1-5) binds to AT2R in two preferred conformations, one of which differs substantially from the binding mode of the first five amino acids within the full-length Ang II peptide [1]. This distinct binding geometry, coupled with the absence of the C-terminal phenylalanine residue (Phe8) that is critical for AT1R binding, explains its AT2R selectivity [1]. Unlike synthetic AT2R agonists such as C21 (a non-peptide small molecule), Ang-(1-5) is an endogenous peptide that circulates in human plasma and is generated endogenously via ACE-mediated cleavage of Ang-(1-7) [2].

Peptide Chemistry RAS Metabolism In Silico Docking

Angiotensin (1-5) CAS 58442-64-1: Validated Research and Industrial Application Scenarios


AT2 Receptor Agonist Screening and Functional Validation

Ang-(1-5) serves as a high-potency positive control for AT2R agonist screening assays. Its demonstrated superiority over the synthetic agonist C21 in both vasorelaxation (mouse mesenteric and human renal arteries) and blood pressure reduction (normotensive C57BL/6 mice) [1] makes it the optimal reference standard for validating novel AT2R agonists. The high-throughput NO-release assay in AT2R-transfected CHO cells, which has been validated with Ang-(1-5) as a robust readout [2], provides a reproducible platform for compound library screening. Ang-(1-5) may be used to establish concentration-response curves and to benchmark candidate compounds against an endogenous, physiologically relevant agonist.

Protective RAS Axis Mechanistic Studies Requiring Clean Receptor Selectivity

Ang-(1-5) is uniquely suited for dissecting the protective arm of the RAS (ACE2/Ang-(1-7)/MasR and AT2R-mediated pathways) because it offers cleaner receptor selectivity than other RAS peptides. Ang-(1-5) activates AT2R-mediated eNOS phosphorylation (Ser1177 and Tyr657) and NO release without activating MasR or AT1R, unlike Ang II (AT1R/AT2R) or Ang-(1-7) (primarily MasR) [1]. In cardiac studies, Ang-(1-5) stimulates ANP secretion via MasR but independently of AT2R, as confirmed by antagonist studies (A-779 blocks; PD123319 does not) [3]. This dual pathway engagement with separable pharmacology makes Ang-(1-5) a versatile tool for mapping signaling crosstalk between AT2R and MasR in cardiovascular, renal, and endothelial cell models.

Endothelial Function and Nitric Oxide Signaling Research

Ang-(1-5) is a validated tool for investigating endothelial nitric oxide synthase (eNOS) activation and NO-mediated vasodilation. In human aortic endothelial cells (HAEC), Ang-(1-5) (1 µM) robustly increases NO release via AT2R-dependent eNOS phosphorylation changes at Ser1177 and Tyr657 [1]. The peptide induces relaxation in both mouse mesenteric and human renal arteries, with the human artery data providing direct translational relevance [1]. Researchers studying endothelial dysfunction, hypertension, or vascular aging may use Ang-(1-5) to interrogate the functional capacity of AT2R-eNOS-NO signaling independently of AT1R-mediated vasoconstriction, which confounds studies using Ang II. Quantitative phosphoproteomics data generated with Ang-(1-5) also provide a mapped signaling network for comparative analyses [1].

Cardiac ANP Secretion and Hypertrophy Model Studies

Ang-(1-5) is a validated inducer of atrial natriuretic peptide (ANP) secretion in isolated perfused beating rat atria, with efficacy comparable to Ang-(1-7) and Ang-(1-9) at concentrations of 0.3–10 µM [3]. The effect is mediated via the MasR-PI3K-Akt-NOS pathway and is markedly attenuated in isoproterenol-treated hypertrophied atria, providing a model for studying pathological changes in RAS responsiveness during cardiac hypertrophy [3]. Unlike Ang-(1-9) (which acts via AT2R) or Ang-(1-7) (which acts via MasR with potential ACE-mediated conversion to Ang-(1-5)), Ang-(1-5) provides a direct, stable stimulus for MasR-mediated ANP release without precursor conversion artifacts. This makes Ang-(1-5) the preferred agent for studies requiring precise control over the MasR-ANP axis in cardiac tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin (1-5)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.